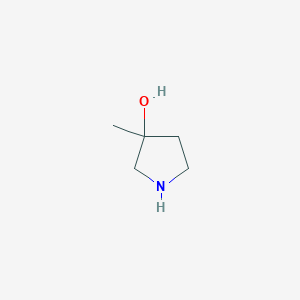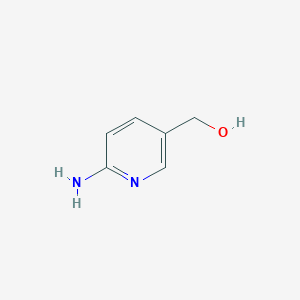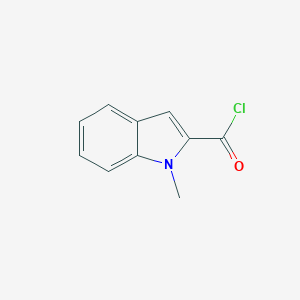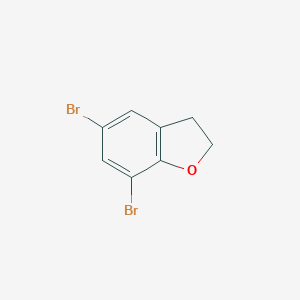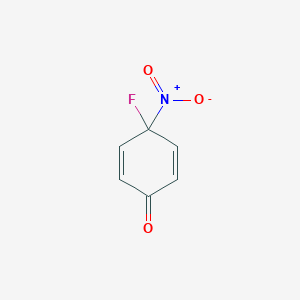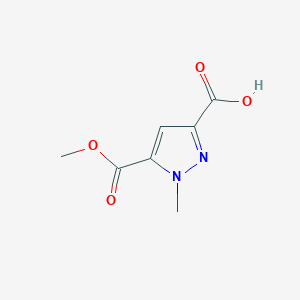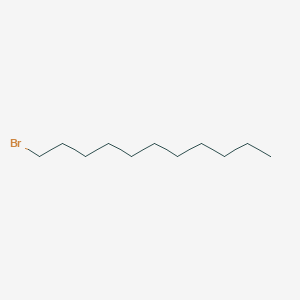
1-Bromoundecane
Übersicht
Beschreibung
Synthesis Analysis
1-Bromoundecane participates in the alkylation of pentaerythritol and introduces two lipophilic groups in pentaerythritol. It reacts with 1,2-dimethylimidazole to yield 1-decyl-2,3-dimethylimidazolium bromide .Molecular Structure Analysis
The molecular formula of 1-Bromoundecane is C11H23Br. It has an average mass of 235.204 Da and a monoisotopic mass of 234.098312 Da .Chemical Reactions Analysis
1-Bromoundecane is used in the preparation of Grignard reagent by reacting with Mg in THF (tetrahydrofuran) .Physical And Chemical Properties Analysis
1-Bromoundecane has a density of 1.1±0.1 g/cm3, a boiling point of 259.1±3.0 °C at 760 mmHg, and a flash point of 105.0±10.0 °C. Its molar refractivity is 60.7±0.3 cm3, and it has 0 H bond acceptors, 0 H bond donors, and 9 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Preparation of Grignard Reagents
1-Bromoundecane is used in the preparation of Grignard reagents . Grignard reagents are a class of organomagnesium compounds that are commonly used in organic synthesis. They are prepared by reacting 1-Bromoundecane with magnesium in tetrahydrofuran (THF) .
Organic Synthesis
1-Bromoundecane serves as an important raw material and intermediate in organic synthesis . It can be used to introduce an undecyl group into a molecule, which can alter the molecule’s properties such as solubility and reactivity.
Pharmaceuticals
In the pharmaceutical industry, 1-Bromoundecane can be used as an intermediate in the synthesis of various drugs . The bromine atom in 1-Bromoundecane can act as a good leaving group, making it useful in substitution reactions to form new carbon-carbon bonds.
Dyes
1-Bromoundecane is also used in the production of dyes . The long carbon chain of 1-Bromoundecane can increase the lipophilicity of dyes, which can improve their performance in certain applications.
Agrochemicals
1-Bromoundecane can be used in the synthesis of agrochemicals . The bromine atom and the long carbon chain can be useful in creating new compounds with desired properties such as insecticidal or herbicidal activity.
Alkylation of Pentaerythritol
1-Bromoundecane participates in the alkylation of pentaerythritol . This reaction introduces two lipophilic groups into pentaerythritol, which can alter its properties and make it useful in various applications.
Synthesis of Imidazolium Salts
1-Bromoundecane can react with 1,2-dimethylimidazole to yield 1-decyl-2,3-dimethylimidazolium bromide . This compound is a type of ionic liquid, which has potential applications in green chemistry due to its low volatility and ability to dissolve a wide range of substances.
Metallomesogens
1-Bromoundecane was used in the synthesis of ferrocene containing hexacatenar metallomesogen . Metallomesogens are a type of liquid crystal that contain a transition metal. They have potential applications in materials science, for example in the creation of responsive materials.
Safety and Hazards
Wirkmechanismus
Target of Action
1-Bromoundecane, also known as undecyl bromide, is primarily used in the preparation of Grignard reagents . The primary target of 1-Bromoundecane is the magnesium atom in the Grignard reagent formation process .
Mode of Action
In the Grignard reagent formation process, 1-Bromoundecane reacts with magnesium in an environment of tetrahydrofuran (THF) . The bromine atom in 1-Bromoundecane is replaced by a magnesium atom, resulting in the formation of a Grignard reagent .
Biochemical Pathways
The Grignard reagent formed from 1-Bromoundecane can participate in various biochemical reactions, including alkylation, reduction, and addition reactions . These reactions can lead to the formation of various organic compounds, which can participate in further biochemical pathways.
Result of Action
The primary result of 1-Bromoundecane’s action is the formation of Grignard reagents . These reagents are highly reactive and can participate in a wide range of chemical reactions, leading to the synthesis of various organic compounds .
Eigenschaften
IUPAC Name |
1-bromoundecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23Br/c1-2-3-4-5-6-7-8-9-10-11-12/h2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPSIIAXIDAQLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2049349 | |
| Record name | 1-Bromoundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 1-Bromoundecane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10126 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1-Bromoundecane | |
CAS RN |
693-67-4 | |
| Record name | 1-Bromoundecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=693-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Undecane, 1-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Undecane, 1-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Bromoundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromoundecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.690 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Bromoundecane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJV3NK56M6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of 1-bromoundecane in chemical synthesis?
A1: 1-Bromoundecane serves as a valuable building block in organic synthesis. For example, it plays a crucial role in synthesizing macrocyclic lactones, a class of compounds found in natural products with diverse biological activities. Researchers successfully synthesized 5-hexadecanolide, 6-acetoxy-5-hexadecanolide, and tanikolide using 1-bromoundecane as a key starting material. [] This involved a Wittig olefination reaction followed by Grignard addition to build the 16-carbon skeleton, which was further modified to obtain the desired lactone derivatives. []
Q2: How is 1-bromoundecane characterized structurally?
A2: Multiple techniques confirm the structure of 1-bromoundecane:
- Infrared Spectroscopy (IR): Provides information about functional groups present in the molecule. []
- Nuclear Magnetic Resonance Spectroscopy (1H NMR): Offers detailed insights into the hydrogen atom arrangement within the molecule. []
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, further supporting the structure. []
Q3: What physical properties of 1-bromoalkanes, including 1-bromoundecane, have been investigated?
A3: Researchers have extensively studied the density and viscosity of 1-bromoalkanes, including 1-bromoundecane, at various temperatures. [] The molar volume of these compounds exhibits a predictable additive behavior based on the number of methylene groups and the terminal bromine atom. [] Furthermore, the viscosity of 1-bromoalkanes is influenced by both the length of the carbon chain and temperature. [] This data is crucial for understanding the physical behavior and potential applications of these compounds.
Q4: Are there efficient methods for synthesizing 1-bromoundecane?
A4: Yes, 1-bromoundecane can be efficiently synthesized from lauric acid using the Cristol-Firth modification of the Hunsdiecker reaction. [] This method involves reacting lauric acid with N-bromosuccinimide, with optimized conditions leading to a 60% yield of 1-bromoundecane with high purity (above 98%). []
Q5: Have any studies explored the thermodynamic properties of 1-bromoundecane?
A5: Research has delved into the isobaric heat capacity and isothermal compressibility of 1-bromoalkanes, including 1-bromoundecane. [], [] These studies provide valuable insights into the energy landscape and molecular interactions within these compounds, contributing to a deeper understanding of their physical properties and behavior.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(5a,5b,8,8,11a,13b-Hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl)-1-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroxyoctan-4-one](/img/structure/B50432.png)

